molecular formula C4H9NOS B1217747 S-acetylcysteamine CAS No. 6197-31-5

S-acetylcysteamine

Cat. No. B1217747
CAS RN: 6197-31-5
M. Wt: 119.19 g/mol
InChI Key: YBWLIIDAKFNRBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of S-acetylcysteamine involves several chemical reactions, including the acylation of cysteamine. One method reported for the synthesis of biomimetic polyketide thioester surrogates utilizes N-acetylcysteamine thioesters in a Suzuki–Miyaura reaction, demonstrating its utility in studying enzymatic domains of megasynthase enzymes (Derra, Schlotte, & Hahn, 2023). Another approach involves the enantioselective synthesis of the N-acetylcysteamine thioester of seco-proansamitocin, highlighting the compound's application in the synthesis of potent antitumor agents (Frenzel, Bruenjes, Quitschalle, & Kirschning, 2006).

Molecular Structure Analysis

The molecular structure of S-acetylcysteamine is critical to its function and reactivity. Its structure allows for the formation of thioesters, which are essential in mimicking natural biosynthetic pathways. The ability to synthesize complex polyketide-SNAC thioesters showcases the importance of S-acetylcysteamine's molecular structure in facilitating the study of polyketide synthases and other biosynthetic enzymes.

Chemical Reactions and Properties

S-acetylcysteamine participates in various chemical reactions, including the formation of thioesters and their subsequent reactions in biosynthetic pathways. Its reactivity with different chemical groups makes it a versatile agent in the synthesis of complex molecules. For example, the synthesis of β-keto and α,β-unsaturated N-acetylcysteamine thioesters avoids problems associated with free acids, demonstrating its chemical reactivity and utility in organic synthesis (Gilbert, Ginty, O'neill, Simpson, Staunton, & Willis, 1995).

Physical Properties Analysis

The physical properties of S-acetylcysteamine, such as solubility and stability, are essential for its application in various chemical and biological contexts. Its solubility in aqueous and organic solvents facilitates its use in a wide range of reactions and studies. The stability of S-acetylcysteamine under different conditions is crucial for its storage and handling in laboratory settings.

Chemical Properties Analysis

The chemical properties of S-acetylcysteamine, including its reactivity with other compounds and its role as a precursor for glutathione, highlight its importance in pharmaceutical and biochemical research. Its ability to scavenge free radicals and act as an antioxidant underlies its potential therapeutic applications. The antioxidant action of N-acetylcysteine, a related compound, in reacting with various oxidant species illustrates the significance of S-acetylcysteamine's chemical properties in biomedical applications (Aruoma, Halliwell, Hoey, & Butler, 1989).

Scientific Research Applications

Antioxidant and Anti-HIV Activities

S-acetylcysteamine analogues have been studied for their potential in providing antioxidant benefits and anti-HIV activities. These derivatives were evaluated in human macrophages and several showed levels of anti-HIV activity comparable to the parent compound, suggesting their potential as adjuvant therapies in HIV treatment, especially for neurological aspects of the infection (Oiry et al., 2004).

Neurodegenerative Diseases

N-acetylcysteine (NAC), an acetylated cysteine compound, which is closely related to S-acetylcysteamine, has been highlighted for its role in neurodegenerative diseases. It is a precursor to glutathione and exhibits antioxidant and anti-inflammatory activities, making it a potential therapeutic agent in treating neurodegenerative and mental health diseases, including Parkinson’s and Alzheimer’s disorders (Tardiolo et al., 2018).

Psychiatry and Neurology

In psychiatry and neurology, N-acetylcysteine has been studied for its therapeutic effects. It has shown promise in treating a range of psychiatric disorders by modulating various pathways including glutamatergic, neurotropic, and inflammatory pathways. Its potential applications include addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean et al., 2011).

Various Clinical Applications

N-acetylcysteine has multiple clinical applications beyond its role as an antidote for acetaminophen overdose. It has been used for preventing chronic obstructive pulmonary disease exacerbation, preventing contrast-induced kidney damage, treatment of pulmonary fibrosis, and in treating infertility in polycystic ovary syndrome patients. Its potential as a cancer chemopreventive and in the eradication of Helicobacter pylori has also been explored (Millea, 2009).

Renal Protection in Medical Procedures

The efficacy of N-acetylcysteine in preventing renal injury during medical procedures like angiography has been studied. It was used in conjunction with intravenous sodium bicarbonate or oral placebo, with the aim of reducing acute kidney injury and associated adverse outcomes (Weisbord et al., 2017).

Neuropsychiatric Applications

N-acetylcysteine has been studied for its role in neuropsychiatric disorders, targeting various factors like glutamatergic transmission, glutathione, neurotrophins, and mitochondrial function. It has shown promise in treating addictions, Alzheimer's and Parkinson's diseases, autism, and mood disorders (Berk et al., 2013).

properties

IUPAC Name

S-(2-aminoethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLIIDAKFNRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274859
Record name S-acetylcysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-acetylcysteamine

CAS RN

6197-31-5
Record name Ethanethioic acid, S-(2-aminoethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6197-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-acetylcysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
J Oiry, P Mialocq, JY Puy, P Fretier… - Journal of medicinal …, 2004 - ACS Publications
We synthesized a series of N-(N-acetyl-l-cysteinyl)-S-acetylcysteamine (10) analogues bearing various acyl groups on thiol cysteine or cysteamine residues, to investigate the structure−…
Number of citations: 33 pubs.acs.org
J Oiry, JY Pue, M Fatome… - European journal of …, 1992 - Elsevier
… This, non-isolated active ester was then coupled with S-acetylcysteamine in the presence of … Their activities were compared with that of 1 for the S-acetylcysteamine derivatives (14-18) …
Number of citations: 9 www.sciencedirect.com
Y Liu, K Li - Macromolecular rapid communications, 2004 - Wiley Online Library
… from ethanol and ethyl ether to provide pure S-acetylcysteamine hydrochloride (II) (3.9 g, 81.5% … an [M + H] + ion peak at m/z 120 confirming the molecular weight of S-acetylcysteamine. …
Number of citations: 133 onlinelibrary.wiley.com
J Oiry, JY Pue, JL Imbach, M Fatome… - Journal of medicinal …, 1989 - ACS Publications
… -S-acetylcysteamine trifluoroacetate (8). We have recently shown1 that conjugation of an amino acid with S-acetylcysteamine … , ie, Nglycyl-S-acetylcysteamine trifluoroacetate (1), was …
Number of citations: 6 pubs.acs.org
J Oiry, JY Pue, JL Imbach, M Fatome… - Journal of medicinal …, 1986 - ACS Publications
… mice and compared to WR 2721 and S-acetylcysteamine hydrochloride. One of the most interesting compounds of this series was N-glycyl-S-acetylcysteamine trifluoroacetate (16,1102)…
Number of citations: 37 pubs.acs.org
JJ Kelley, KA Herrington, SP Ward, A Meister… - Cancer Research, 1967 - AACR
… Only small concentrations of cysteamine were detected following the injec tion of Af-acetylcysteamine, S-acetylcysteamine, N, S-diacetylcysteamine or 2-methylthiazoline. Little or no …
Number of citations: 5 aacrjournals.org
P Biscay, F Lespinasse, J Oiry, J Huczkowski… - International Journal of …, 1986 - Elsevier
… A new cysteamlne-based compound, 1109 (N-glycylglycyl-S acetylcysteamine trifluoroacetate) was tested on both normal tissues and tumors to evaluate its radioprotective potential. …
Number of citations: 6 www.sciencedirect.com
PP Venkatesan, GA Hamilton - Bioorganic Chemistry, 1986 - Elsevier
… Related constants for the reaction of S-acetylcysteamine can be obtained from published … rate, or even slightly slower, than S-acetylcysteamine. Since kH is probably diffusion controlled …
Number of citations: 13 www.sciencedirect.com
M Bruschi, F Biancucci, S Masini, F Piacente, D Ligi… - …, 2023 - Wiley Online Library
… Synthesis and biological evaluation in human monocyte-derived macrophages of N-(N-acetyl-Lcysteinyl)-S-acetylcysteamine analogues with potent antioxidant and anti-HIV activities. J …
Number of citations: 1 iubmb.onlinelibrary.wiley.com
S Brundu, L Palma, GG Picceri, D Ligi… - Journal of …, 2016 - Am Soc Microbiol
… The treatment of LP-BM5-infected mice with N-(N-acetyl-l-cysteinyl)-S-acetylcysteamine (I-152), a prodrug of N-acetyl-cysteine (NAC) and beta-mercaptoethylamine (cysteamine), which …
Number of citations: 37 journals.asm.org

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